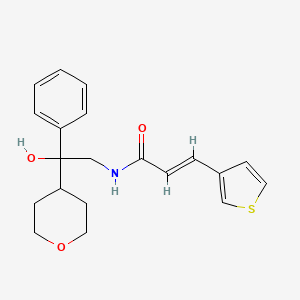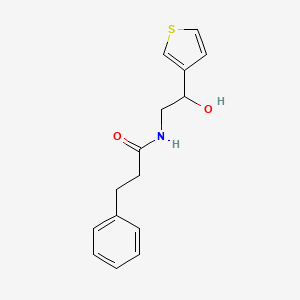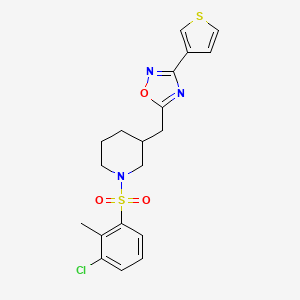
4,4-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine
カタログ番号 B2918242
CAS番号:
561297-79-8
分子量: 176.263
InChIキー: PCJKTHLMHFSQPP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
4,4-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine is a chemical compound with the molecular formula C11H16N2 and a molecular weight of 176.26 . It is used for research purposes and is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of this compound involves several steps. A review of the recent literature reveals synthetic approaches to 1,2,3,4-tetrahydroquinolines using domino reactions . These syntheses involve reduction or oxidation followed by cyclization, S_NAr-terminated sequences, acid-catalyzed ring closures or rearrangements, high-temperature cyclizations, and metal-promoted processes .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notationCC1(CCNC2=C1C=CC(=C2)N)C . This notation provides a way to represent the structure using ASCII strings. Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. A review of the recent literature reveals that these reactions involve domino reactions, which are a sequence of two or more transformations where subsequent reactions take place at the functional group formed in the previous step .特性
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-quinolin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-11(2)5-6-13-10-7-8(12)3-4-9(10)11/h3-4,7,13H,5-6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJKTHLMHFSQPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC2=C1C=CC(=C2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II
Procedure details


A mixture of 7-amino-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one (1.07 g, 5.62 mmol) and borane dimethylsulfide complex (1.60 ml, 16.9 mmol) in 40 ml of anhydrous THF was heated at reflux under N2 for 15 h. The solvents were removed under reduced pressure. The residue was heated at reflux in 20 ml of MeOH for 2 h, then 0.80 g of NaHCO3 was added, and the mixture was heated at reflux for 2 h. The mixture was filtered, condensed, and the residue was purified by flash column chromatography (5 to 10% of EtOAc in CH2Cl2). The titled compound was obtained as a viscous oil. MS(ES+): 176.9 (M+H)+. Calc'd for C11H16N—176.26.
Quantity
1.07 g
Type
reactant
Reaction Step One


Name
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-[(4-chlorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2918162.png)

![(5-nitrofuran-2-yl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2918165.png)

![(3Ar,6aR)-6a-ethynyl-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole;hydrochloride](/img/structure/B2918167.png)
![3lambda4-Thia-7-azabicyclo[3.3.1]nonane 3-oxide;hydrochloride](/img/structure/B2918170.png)
![3-({[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2918172.png)

![(2R)-2-[(2-fluoropyridin-4-yl)formamido]propanoic acid](/img/structure/B2918178.png)

![ethyl 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purinyl)acetate](/img/structure/B2918180.png)
![3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole dihydrochloride](/img/structure/B2918181.png)
![8-(2,5-Dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2918182.png)